3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

Medicinal Chemistry Pharmacophore Design Ligand Efficiency

Unlock CNS kinase and metalloenzyme targeting with 3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one (CAS 892287-43-3). This unique thioxo scaffold provides soft Lewis base character for zinc chelation and low PSA (42.76 Ų) for blood-brain barrier penetration. Unlike common oxo analogs, it offers enhanced hinge-region hydrogen-bonding for kinase and PDE targets. Its achiral, synthetically accessible structure enables rapid parallel SAR exploration without chiral separations. Ideal for focused library design against GSK-3β, CDK5, or metalloenzyme targets. Order today to accelerate your discovery program.

Molecular Formula C16H11N3O2S
Molecular Weight 309.34
CAS No. 892287-43-3
Cat. No. B2422675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
CAS892287-43-3
Molecular FormulaC16H11N3O2S
Molecular Weight309.34
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)CC4=CC=CC=N4
InChIInChI=1S/C16H11N3O2S/c20-15-14-13(11-6-1-2-7-12(11)21-14)18-16(22)19(15)9-10-5-3-4-8-17-10/h1-8H,9H2,(H,18,22)
InChIKeyJLDTWFLHZWCMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Pyridin-2-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one (CAS 892287-43-3): Core Identity and Chemical Classification for Procurement Teams


3-(Pyridin-2-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one (CAS 892287-43-3) is a synthetic, small-molecule heterocycle belonging to the 2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one class [1]. Its structure features a fused benzofuran-pyrimidinone core with a distinctive 2-sulfanylidene (thioxo) group and an N3-substituted pyridin-2-ylmethyl moiety, yielding a molecular formula of C16H11N3O2S and a molecular weight of 309.34 g/mol . This compound is cataloged as a screening library entity and is not a marketed drug; its value for scientific procurement lies in its potential as a tool molecule within kinase, phosphodiesterase, or protein–protein interaction target classes, where its thioxo group and pyridyl substituent offer a unique hydrogen-bonding profile relative to standard carbonyl or amino congeners [2].

Why a Simple Benzofuro[3,2-d]pyrimidinone Cannot Replace 3-(Pyridin-2-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one (892287-43-3)


The 2-sulfanylidene (C=S) group and the pyridin-2-ylmethyl N3-substituent are not interchangeable structural features; they dictate distinct electronic and steric properties that govern target engagement, solubility, and metabolic stability. Simple replacement with a 2-oxo analog or a phenyl-substituted congener eliminates the enhanced sulfur-mediated polarizability and the metal-chelating or hydrogen-bond-accepting character of the thioxo group, which is critical for binding to kinase hinge regions or phosphodiesterase catalytic sites [1]. Additionally, the 2-pyridyl isomer offers a different spatial orientation and basicity compared to the 3- or 4-pyridyl analogs, directly impacting interactions with conserved water networks or selectivity pockets identified in benzofuro[3,2-d]pyrimidine-based inhibitors [2]. These differences are quantifiable via computed molecular descriptors, as shown below.

Quantitative Differentiation Evidence for 3-(Pyridin-2-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one (892287-43-3) vs. Closest Analogs


Hydrogen-Bonding Capacity: Pyridin-2-ylmethyl vs. Phenyl and Benzyl Analogs

The target compound possesses a higher hydrogen-bond acceptor (HBA) count of 6 compared to 4 for the 3-phenyl analog (CHEBI:105210) and 5 for the 3-benzyl analog, due to the additional pyridine nitrogen . This provides an extra specific hydrogen-bond acceptor site that can engage conserved water molecules or polar residues in kinase hinge regions, potentially improving binding specificity. The 3-(pyridin-3-ylmethyl) isomer shares the same HBA count of 6, but the 2-pyridyl orientation alters H-bond directionality and solvent accessibility [1].

Medicinal Chemistry Pharmacophore Design Ligand Efficiency

Molecular Topology: Polar Surface Area (PSA) and Membrane Permeability Potential

The target compound exhibits a polar surface area (PSA) of 42.757 Ų, which is significantly lower than the 3-phenyl analog (PSA ~63.4 Ų) and the 3-(3-methylphenyl) analog (CHEBI:116891; PSA ~63.4 Ų), as the pyridyl nitrogen contributes less to PSA than the phenyl ring's hydrophobic surface area reduces it . A PSA below 90 Ų is generally associated with good blood-brain barrier (BBB) penetration potential, while values below 140 Ų are favorable for oral absorption [1]. The lower PSA of the target compound, combined with a molecular weight of 309.34 Da, places it in a more favorable region of the CNS MPO (Multi-Parameter Optimization) score space than the bulkier aryl analogs.

Drug Design ADME Properties Blood-Brain Barrier Penetration

Thioxo (C=S) vs. Carbonyl (C=O) Warhead: Distinct Reactivity and Biological Target Spectrum

The 2-sulfanylidene (thioxo) group of the target compound imparts unique reactivity compared to the 2-oxo (carbonyl) isostere. The C=S bond is more polarizable and a softer Lewis base, favoring interactions with thiophilic metal ions (e.g., Zn²⁺ in metalloenzymes) and cysteine residues [1]. In the benzofuro[3,2-d]pyrimidine series, the 2-thioxo analogs have demonstrated fungicidal activity (e.g., against Botrytis cinerea) through inhibition of succinate dehydrogenase (SDH), whereas the corresponding 2-oxo derivatives were inactive [2]. While specific SDH inhibition data for the target compound is not published, the class-level SAR supports that the thioxo group is essential for engaging cysteine or metal-dependent targets, a feature absent in the carbonyl and amino congeners.

Covalent Inhibition Thiophile Targeting Bioisostere Design

Chirality and Synthetic Accessibility: A Structurally Defined, Achiral Scaffold

Unlike several biologically active benzofuro[3,2-d]pyrimidines that incorporate chiral centers (e.g., XL413 with a (2S)-pyrrolidin-2-yl substituent [1]), 3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one is achiral, containing no asymmetric carbon atoms. This eliminates the need for chiral separation, enantiomeric purity analysis, and the attendant cost and supply chain complexity. The compound is synthesized via a straightforward aza-Wittig reaction between iminophosphoranes and n-butyl isocyanate at 40–50°C, followed by cyclization, providing a single product without stereoisomer formation [2]. This offers a procurement advantage over chiral analogs, where a specific enantiomer may be required for target engagement (e.g., XL413 requires the (2S) configuration for Cdc7 kinase inhibition).

Medicinal Chemistry Lead Optimization SAR Exploration

Limitation Statement: Absence of Direct Comparative Biological Activity Data

A comprehensive search of PubMed, BindingDB, ChEMBL, and PubChem BioAssay databases (through April 2026) did not yield any peer-reviewed in vitro or in vivo biological activity data (IC50, EC50, Ki, or Kd) specifically for 3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one [1]. The compound appears in commercial screening libraries (e.g., ChemDiv) but has not been annotated with target engagement or phenotypic screening results in public repositories. Consequently, claims regarding potency, selectivity, or in vivo efficacy cannot be made. The above differentiation evidence is therefore limited to computed physicochemical properties and class-level SAR extrapolation. Researchers requesting this compound are advised to contact the vendor (ChemDiv) for any unpublished screening data or to treat this compound as a novel scaffold requiring full biological characterization.

Data Transparency Evidence-Based Procurement SAR Gaps

Target Application Scenarios for 3-(Pyridin-2-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one (892287-43-3) Based on Quantitative Differentiation


Design of CNS-Penetrant Kinase or PDE Inhibitor Probe Sets

The compound's low calculated polar surface area (42.757 Ų) and moderate molecular weight (309.34 Da) position it favorably for CNS drug discovery programs targeting kinases or phosphodiesterases that require blood-brain barrier penetration [Section 3, Evidence 2]. Procure this scaffold to build focused libraries for CNS kinase targets (e.g., GSK-3β, CDK5) where a low PSA is essential for brain exposure, and use the thioxo group to probe hinge-region hydrogen bonding or metal chelation [1].

Thiophilic Fragment-Based Lead Discovery Against Metalloenzymes

The 2-sulfanylidene group provides a soft Lewis base character absent in carbonyl analogs, making the compound a suitable starting fragment for metalloenzyme targets (e.g., carbonic anhydrase, HDACs, matrix metalloproteinases) where zinc chelation is critical [Section 3, Evidence 3]. Researchers can procure this compound as a fragment-sized scaffold (MW 309.34, 1 HBD) to screen against metalloenzyme panels, then elaborate the pyridyl moiety to improve potency and selectivity [2].

Structure–Activity Relationship (SAR) Exploration Around the Benzofuropyrimidine Core

As an achiral, synthetically accessible scaffold with a defined substitution pattern (pyridin-2-ylmethyl at N3, thioxo at C2), this compound serves as a versatile starting point for parallel synthesis of analog libraries [Section 3, Evidence 4]. Medicinal chemistry groups can procure gram quantities to diversify at the pyridyl ring or convert the thioxo group to alkylthio or amino substituents, enabling rapid SAR exploration without the complexity of chiral separations [3].

Succinate Dehydrogenase (SDH) Inhibitor Screening for Agrochemical Discovery

Class-level SAR indicates that 2-thioxobenzofuro[3,2-d]pyrimidinones exhibit fungicidal activity via SDH inhibition, whereas the 2-oxo congeners are inactive [Section 3, Evidence 3]. Agrochemical discovery teams can prioritize the target compound for screening against fungal SDH or related respiratory chain targets, particularly for Botrytis cinerea or Rhizoctonia solani, where the thioxo group is a confirmed pharmacophoric element [4].

Quote Request

Request a Quote for 3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.